
1,2-Diphenylethylidenecyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyanoiminodibenzyl can be synthesized through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of cyanoiminodibenzyl often involves large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of aryl halides as arylating agents in the presence of catalysts like copper or nickel has been reported to be effective for the industrial synthesis of iminodibenzyl derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Cyanoiminodibenzyl undergoes various chemical reactions, including:
Substitution: The N-arylation of cyanoiminodibenzyl with aryl halides is a notable reaction, often catalyzed by copper or nickel.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Substitution: Aryl halides in the presence of copper or nickel catalysts.
Major Products:
Oxidation: Quaternary ammonium cations.
Substitution: N-arylated cyanoiminodibenzyl derivatives.
Applications De Recherche Scientifique
Cyanoiminodibenzyl has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which cyanoiminodibenzyl exerts its effects involves its interaction with molecular targets and pathways. For instance, in oxidation reactions, water radical cations facilitate the transformation of cyanoiminodibenzyl into quaternary ammonium cations . The compound’s cyanoimino group plays a crucial role in its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
- Iminodibenzyl
- Iminostilbene
Cyanoiminodibenzyl stands out due to its versatile applications and unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C15H12N2 |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
1,2-diphenylethylidenecyanamide |
InChI |
InChI=1S/C15H12N2/c16-12-17-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10H,11H2 |
Clé InChI |
USJQZRCPCYAQGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=NC#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



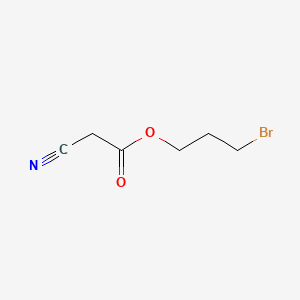
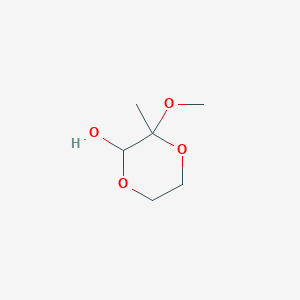

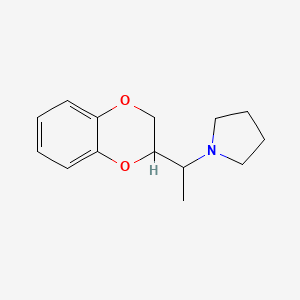
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
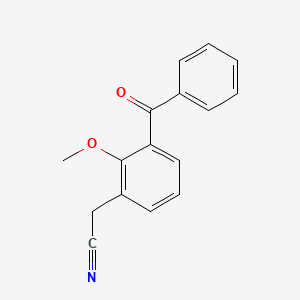
![Acetamide,N,N-diethyl-2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13808875.png)

![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
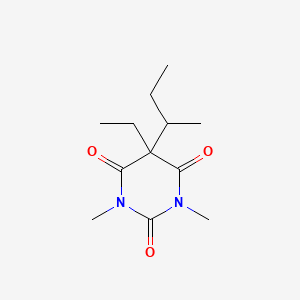

![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)

